Parecoxib-d5 Sodium is classified under the category of analgesics and anti-inflammatory agents. It is typically derived from the synthesis of parecoxib, which involves various chemical reactions to modify its structure. The sodium salt form enhances its solubility and bioavailability, making it suitable for injection.
The synthesis of Parecoxib-d5 Sodium involves several key steps:
This method has been noted for its simplicity, high yield, and suitability for industrial production due to low costs and minimal impurities in the final product .
The molecular formula for Parecoxib-d5 Sodium is , with a molecular weight of approximately 392.40 g/mol. The structure includes a sulfonamide group, a propanoyl moiety, and a deuterated phenyl ring.
[Na+].CCC(=O)[N-]S(=O)(=O)c1ccc(cc1)c2c(C)onc2c3ccccc3
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15,+1/p-1
The presence of deuterium atoms in place of hydrogen atoms in specific positions enhances the stability and pharmacokinetic properties of the drug.
The primary chemical reactions involved in the synthesis of Parecoxib-d5 Sodium include:
These reactions are crucial for modifying the chemical structure to achieve desired pharmacological properties while ensuring high purity levels in the final product .
Parecoxib-d5 Sodium acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, Parecoxib-d5 Sodium reduces the production of these inflammatory mediators, thereby alleviating pain without significantly affecting COX-1, which protects the gastric mucosa.
The mechanism involves binding to the active site of COX-2, preventing substrate access and subsequent prostaglandin synthesis. This selectivity helps minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .
Parecoxib-d5 Sodium exhibits several notable physical and chemical properties:
Relevant data indicates that the stability and solubility are significantly influenced by pH levels during formulation .
Parecoxib-d5 Sodium is primarily used in clinical settings for:
Stable isotope-labeled compounds (SILCs) like Parecoxib-d5 Sodium serve as indispensable analytical standards in modern drug development. Their primary applications include:
Table 1: Analytical Applications of Parecoxib-d5 Sodium
Application | Experimental Role | Technical Advantage |
---|---|---|
Bioanalytical Quantification | Internal standard for LC-MS/MS | Compensation for extraction efficiency and ion suppression; mass shift (m/z 397 vs 392) |
Metabolic Stability Assays | Isotopic tracer for metabolite profiling | Detection of hydroxylated, glucuronidated, or sulfated metabolites via MS fragmentation |
Drug-Drug Interaction Studies | Probe substrate for CYP3A4/2C9 kinetics | Differentiation from endogenous compounds in microsomal incubations |
Deuterium substitution at the propionyl moiety (N-propionylsulfonamide group) of Parecoxib-d5 Sodium minimizes alterations to molecular geometry while imparting critical isotopic differentiation. The C-D bonds exhibit greater bond dissociation energy (~1–9 kcal/mol) than C-H bonds, potentially altering kinetics in rate-limiting metabolic steps—a phenomenon termed the deuterium isotope effect [2] [6].
Key structural and functional implications include:
The structural integrity of the deuterated analog ensures that research findings directly translate to the native drug’s behavior in biological systems.
Parecoxib Sodium (Dynastat®), the progenitor of Parecoxib-d5 Sodium, is a water-soluble prodrug rapidly converted by hepatic carboxylesterases to valdecoxib—a potent COX-2 inhibitor [6] [8]. Its pharmacological profile underpins the research utility of its deuterated analog:
Table 2: Pharmacodynamic Profile of Parecoxib Sodium
Parameter | Characteristic | Research Implication |
---|---|---|
Target Enzyme | Cyclooxygenase-2 (COX-2) | Selective inhibition allows isolation of COX-2-mediated pathways in inflammation models |
Prodrug Conversion | Hepatic hydrolysis to valdecoxib (tₘₐₓ = 30 min) | Parecoxib-d5 traces activation kinetics in hepatocyte models |
Prostaglandin Inhibition | PGE₂ reduction in surgical sites by >80% | Deuterated analog quantifies drug exposure at inflammatory loci |
Morphine-Sparing Effect | 14.2±2.0 mg vs. 20.4±2.3 mg in PACU (p<0.05) [1] | Validates analgesic efficacy in translational pain models |
Emerging research applications leverage Parecoxib-d5 Sodium to investigate novel mechanisms beyond analgesia. Recent studies indicate that parecoxib:
These attributes establish Parecoxib-d5 Sodium as a mechanistically faithful tracer for dissecting COX-2-dependent pharmacology in complex biological systems.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1